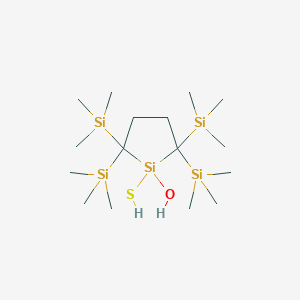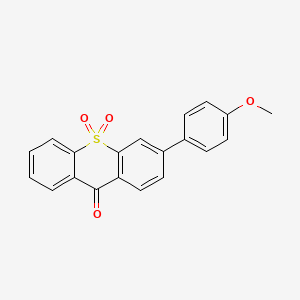![molecular formula C15H32OSi B14187104 Triethyl{[(4R)-non-1-en-4-yl]oxy}silane CAS No. 918410-20-5](/img/structure/B14187104.png)
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an ether linkage to a non-1-en-4-yl group. This compound is notable for its applications in organic synthesis, particularly in the field of hydrosilylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane typically involves the hydrosilylation of non-1-en-4-ol with triethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Non-1-en-4-ol+TriethylsilaneCatalystTriethyl[(4R)-non-1-en-4-yl]oxysilane
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of highly efficient catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium or platinum are used in reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Reduced hydrocarbons and silyl ethers.
Substitution: Halogenated silanes and other substituted silanes.
Wissenschaftliche Forschungsanwendungen
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in hydrosilylation reactions to synthesize various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of Triethyl{[(4R)-non-1-en-4-yl]oxy}silane involves the activation of the silicon-hydrogen bond by a catalyst, which facilitates the addition of the silicon atom to unsaturated carbon-carbon bonds. This process is known as hydrosilylation and is a key step in the formation of organosilicon compounds. The molecular targets include alkenes and alkynes, and the pathways involved are typically catalytic cycles mediated by transition metal complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler analog without the non-1-en-4-yl group.
Triisopropylsilane: Contains isopropyl groups instead of ethyl groups.
Trimethylsilane: Contains methyl groups instead of ethyl groups.
Uniqueness
Triethyl{[(4R)-non-1-en-4-yl]oxy}silane is unique due to its specific structural features, which impart distinct reactivity and selectivity in hydrosilylation reactions
Eigenschaften
CAS-Nummer |
918410-20-5 |
|---|---|
Molekularformel |
C15H32OSi |
Molekulargewicht |
256.50 g/mol |
IUPAC-Name |
triethyl-[(4R)-non-1-en-4-yl]oxysilane |
InChI |
InChI=1S/C15H32OSi/c1-6-11-12-14-15(13-7-2)16-17(8-3,9-4)10-5/h7,15H,2,6,8-14H2,1,3-5H3/t15-/m0/s1 |
InChI-Schlüssel |
JLXXMRVAHLRJRC-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCC[C@H](CC=C)O[Si](CC)(CC)CC |
Kanonische SMILES |
CCCCCC(CC=C)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)



![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![5-(2,4,6-Trimethylbenzoyl)-5H-5lambda~5~-benzo[b]phosphindol-5-one](/img/structure/B14187074.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
